molecular formula C15H20N4O3S2 B14620620 1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one CAS No. 60031-72-3

1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14620620
CAS No.: 60031-72-3
M. Wt: 368.5 g/mol
InChI Key: LCHRNIHTNZPXNK-UHFFFAOYSA-N
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Description

1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of morpholine and sulfanyl groups attached to the benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with morpholine and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The morpholine groups can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[(morpholin-4-yl)sulfanyl]benzene
  • 1,3-Bis[(morpholin-4-yl)sulfanyl]pyridine
  • 1,3-Bis[(morpholin-4-yl)sulfanyl]thiophene

Uniqueness

1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its benzimidazole core, which imparts specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

60031-72-3

Molecular Formula

C15H20N4O3S2

Molecular Weight

368.5 g/mol

IUPAC Name

1,3-bis(morpholin-4-ylsulfanyl)benzimidazol-2-one

InChI

InChI=1S/C15H20N4O3S2/c20-15-18(23-16-5-9-21-10-6-16)13-3-1-2-4-14(13)19(15)24-17-7-11-22-12-8-17/h1-4H,5-12H2

InChI Key

LCHRNIHTNZPXNK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1SN2C3=CC=CC=C3N(C2=O)SN4CCOCC4

Origin of Product

United States

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